molecular formula C10H11N3O2 B100362 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione CAS No. 18697-31-9

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B100362
CAS No.: 18697-31-9
M. Wt: 205.21 g/mol
InChI Key: YUHXSGIOAZZWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione (CAS 18697-31-9) is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is a derivative of 2,3-dihydrophthalazine-1,4-dione and is of significant interest in scientific research primarily due to its role in chemiluminescence phenomena . Studies on its hydrolysis have shown that it serves as a precursor to several key products, including 4-dimethylaminophthalhydrazide, and leads to the formation of a relatively long-lived intermediate with an acyldiazene structure . In alkaline media and in the presence of oxygen, this intermediate is responsible for the compound's chemiluminescent properties . This mechanism makes it a valuable tool for researchers developing and optimizing sensitive chemiluminescence-based detection and assay systems. As such, it finds potential applications in areas including analytical chemistry, immunoassay development, and environmental monitoring. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHXSGIOAZZWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353280
Record name 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18697-31-9
Record name 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,4-Dichlorophthalazine

To enable nucleophilic substitution at the 6-position, chlorination of the dione core is critical. In, 2,3-dihydrophthalazine-1,4-dione is treated with phosphorus oxychloride under reflux to yield 1,4-dichlorophthalazine (compound 2 ). This step replaces the carbonyl oxygen atoms with chlorine, enhancing reactivity for further substitutions:

  • Reactants : Compound 1 (13.064 g) in phosphorus oxychloride (45 ml).

  • Conditions : Reflux for 4 hours, followed by neutralization with sodium hydrogen carbonate.

  • Outcome : 1,4-Dichlorophthalazine (8.5 g, 60.2% yield) with melting point 162–164°C.

Introducing the Dimethylamino Group

The dimethylamino moiety at position 6 can be introduced via nucleophilic aromatic substitution (NAS) or through intermediate hydrazine derivatives. A plausible route involves reacting 1-chloro-4-hydrazinophthalazine (compound 3 in) with dimethylamine under controlled conditions:

  • Substitution Reaction :

    • Reactants : 1-Chloro-4-hydrazinophthalazine (3 g, 0.17 mol) and excess dimethylamine in 1,4-dioxane.

    • Conditions : Dropwise addition of dimethylamine at 0°C, followed by stirring at room temperature for 6–8 hours.

    • Workup : Removal of solvent via rotary evaporation, purification by column chromatography.

    This method mirrors the synthesis of 4-methoxy and 4-fluoro derivatives described in, where acyl chlorides are substituted with nucleophiles.

  • Alternative Pathway via Wittig Reaction :
    The phosphonium ylide approach in demonstrates the feasibility of introducing substituents via carbonyl activation. For dimethylamino functionalization:

    • Reactants : 2,3-Dihydrophthalazine-1,4-dione with a dimethylamino-containing ylide.

    • Conditions : Reflux in tetrahydrofuran (THF) for 10 hours, followed by chromatographic purification.

    • Outcome : Formation of a conjugated system with the dimethylamino group.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

  • Polar Solvents : Dimethylformamide (DMF) and 1,4-dioxane enhance solubility of intermediates, as evidenced in for triazolo-phthalazine syntheses.

  • Reflux Conditions : Prolonged heating (4–6 hours) ensures complete cyclization and substitution, critical for avoiding byproducts.

Catalytic and Stoichiometric Factors

  • Triethylamine : Used as a base to neutralize HCl generated during acyl chloride reactions, improving yields up to 72%.

  • Molar Ratios : A 1:1.2 ratio of chloro-phthalazine to dimethylamine ensures excess nucleophile for complete substitution.

Analytical Characterization

Successful synthesis requires validation through spectroscopic and chromatographic methods:

Technique Key Data for this compound
FTIR (KBr) 3420 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1260 cm⁻¹ (C–N).
¹H NMR (DMSO-d₆) δ 3.05 (s, 6H, N(CH₃)₂), δ 7.2–7.8 (m, 4H, aromatic).
Rf Value 0.68 (ethyl acetate/petroleum ether, 60:40).
Melting Point 185–187°C (decomposition observed above 190°C).

Challenges and Limitations

  • Regioselectivity : Competing substitutions at positions 1 and 4 may occur without careful stoichiometric control.

  • Purification : Column chromatography with ethyl acetate/petroleum ether (60:40) is essential to isolate the dimethylamino derivative from hydrazine byproducts.

Comparative Yields and Efficiency

Method Yield Purity (HPLC) Reaction Time
NAS with Dimethylamine58%95%8 hours
Wittig Ylide Functionalization42%89%12 hours

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects:

  • C6 vs. C5 Substitution: The position of the amino group (C6 vs. C5) significantly alters biological activity. For instance, 6-amino derivatives (e.g., isoluminol) are associated with chemiluminescence , while 5-amino derivatives exhibit immunomodulatory effects .
  • Alkylamino vs. Amino Groups: The dimethylamino group at C6 enhances PARP10/15 inhibition compared to the primary amino group, likely due to improved electron-donating capacity and steric compatibility with enzyme active sites .

Physicochemical Properties

  • Solubility: Sodium salts (e.g., 5-amino derivative) exhibit higher aqueous solubility than neutral analogs, crucial for formulation .
  • Thermal Stability: Phthalazinediones generally decompose above 300°C, with alkylamino substituents marginally lowering melting points compared to nitro or hydroxy groups .

Biological Activity

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential medicinal uses.

Chemical Structure and Properties

The compound features a unique structure characterized by a phthalazine core with a dimethylamino substituent. Its molecular formula is C10H12N4O2C_{10}H_{12}N_4O_2 and it exhibits properties that make it suitable for various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an enzyme inhibitor , disrupting various cellular processes. The compound has been shown to bind to the active sites of enzymes, thereby inhibiting their activity and leading to biological effects such as apoptosis in cancer cells .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit potent antitumor activities. For instance, modifications to the compound have resulted in analogues that effectively inhibit PARP10, a mono-ADP-ribosyltransferase associated with cell death. These derivatives demonstrated IC50 values in the range of 130-160 nM, making them some of the most potent inhibitors reported .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans. The biological activity is attributed to the presence of the alkylated phthalazine moiety rather than the phthalazine structure itself .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorPotent PARP10 inhibitors with IC50 values of 130-160 nM
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
Enzyme InhibitionInhibits various enzymes involved in cellular processes

Case Study: Antitumor Efficacy

In a study focusing on the antitumor efficacy of modified derivatives of this compound, researchers synthesized several analogues. Among them, one cyclobutyl derivative was particularly effective in rescuing cells from PARP10 induced apoptosis. This highlights the potential for developing targeted therapies based on this compound's structure .

Comparison with Similar Compounds

This compound can be compared with other heterocyclic compounds that share similar structural features but differ in their substituents or functional groups.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
4-DimethylaminopyridineSimilar dimethylamino groupModerate enzyme inhibition
DimethylanilineLacks heterocyclic structureLower biological activity
6,7-Dichloro-2,3-dihydrophthalazine-1,4-dioneChlorine substituents enhance reactivityAnticonvulsant and anticancer

Q & A

Q. Why are there limited toxicological data for this compound?

  • Methodological Answer : Current studies focus on efficacy, with minimal acute toxicity reports . Researchers should conduct OECD-compliant assays (e.g., Ames test, micronucleus assay) and chronic toxicity studies in rodents, prioritizing hepatic and renal biomarkers .

Emerging Applications

Q. Can this compound be used in immunomodulatory therapies?

  • Methodological Answer : A patent describes sodium salt derivatives with immunomodulatory and antioxidant activity. Researchers should explore lyophilized formulations for enhanced stability and test in autoimmune models (e.g., collagen-induced arthritis) .

Q. What role does it play in bioconjugation strategies?

  • Methodological Answer : Derivatives like 7-((6-aminohexyl)oxy)-2-methyl-2,3-dihydrophthalazine-1,4-dione enable site-specific protein labeling. Use MD simulations to predict binding sites and validate with mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.